Phenylazanium
Description
Phenylazanium is an arsenic-containing organic compound classified under inorganic arsenic derivatives. Based on nomenclature and evidence from the Pharos Project (), its systematic name is this compound; trioxido(oxo)-$l^{5}-arsane, suggesting a structure where a phenyl group is bonded to an arsenic atom in a cationic state. This compound’s unique structure combines a phenyl moiety with arsenic, distinguishing it from purely inorganic arsenic salts like sodium arsenate or organic arsenicals such as phenylarsonic acid.
However, their toxicity profiles necessitate stringent handling protocols, as highlighted in safety data sheets for related substances ().
Properties
CAS No. |
65756-50-5 |
|---|---|
Molecular Formula |
C6H8N+ |
Molecular Weight |
94.13 g/mol |
IUPAC Name |
phenylazanium |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/p+1 |
InChI Key |
PAYRUJLWNCNPSJ-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[NH3+] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Applications in Organic Chemistry
Phenylazanium serves as a valuable reagent in organic synthesis. Its ability to act as a nucleophile makes it instrumental in various chemical reactions, including:
- Nucleophilic Substitution Reactions : this compound can participate in nucleophilic substitution, facilitating the formation of new carbon-nitrogen bonds.
- Catalysis : It has been explored as a catalyst in several reactions due to its unique electronic properties.
Case Study: Synthesis of Phenoxy Derivatives
A notable application of this compound is in the synthesis of phenoxy derivatives, which are evaluated for their biological activities. For example, phenoxy thiazoles synthesized using this compound demonstrated significant cytotoxic efficacy against various cancer cell lines, showcasing its potential as a precursor for developing anti-cancer agents .
Pharmaceutical Applications
Antimicrobial and Anticancer Activities
This compound derivatives have been investigated for their pharmacological properties, particularly their antimicrobial and anticancer activities. Research indicates that compounds derived from this compound exhibit:
- Antimicrobial Activity : Various derivatives have shown effectiveness against resistant bacterial strains, making them candidates for developing new antibiotics.
- Anticancer Properties : Some this compound derivatives have displayed significant antiproliferative effects against cancer cell lines, supporting their potential use in cancer therapy .
Table 1: Biological Activities of this compound Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Phenazine-1-carboxylic acid | Antimicrobial | Mycobacterium tuberculosis | 4 |
| Phenoxy thiazole | Anticancer | HeLa (Cervical Cancer) | 20 |
| Triethyl(phenyl)azanium | Antimicrobial | Staphylococcus aureus | N/A |
Materials Science
Fluorescent Probes and Imaging
This compound derivatives have found applications in materials science, particularly as fluorescent probes. The incorporation of fluorescent moieties into peptides and proteins allows researchers to study dynamic biological processes in real-time.
- Case Study: Development of Fluorescent Amino Acids : The synthesis of novel fluorescent α-amino acids based on this compound has enabled advancements in bioimaging techniques. These compounds exhibit high quantum yields and photostability, making them suitable for tracking protein dynamics within live cells .
Environmental Applications
Monitoring and Detection
This compound compounds are being explored for their potential in environmental monitoring. Their ability to form stable complexes with metal ions can be leveraged for detecting pollutants and monitoring environmental changes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Phenylazanium with key structurally similar arsenic-containing compounds:
Toxicity and Handling
Arsenic compounds universally require strict safety protocols. While direct data on this compound is lacking, Phenazine’s safety sheet () advises:
- Use of EN 166-compliant eye protection and chemical-resistant gloves.
- Avoidance of prolonged skin contact and inhalation.
Gaps in Knowledge
- No pharmacokinetic or environmental persistence data exist for this compound.
- Its synthesis route and stability under varying pH/temperature conditions are undocumented in the provided evidence.
Q & A
Q. Example Workflow :
Pre-screen reaction pathways via DFT calculations.
Validate with experimental kinetics under controlled O₂/N₂ atmospheres.
Publish raw datasets in repositories (e.g., Zenodo) for reproducibility .
Basic: What literature review strategies ensure comprehensive coverage of this compound’s physicochemical properties?
Answer:
- Search Strategy : Use Google Scholar with keywords “this compound [property]” sorted by citation count to prioritize seminal studies .
- Critical Appraisal : Differentiate primary sources (experimental data) from reviews/theoretical papers. Validate claims via cross-referencing .
- Gap Identification : Map reported properties (e.g., logP, pKa) into a table to highlight inconsistencies or missing data .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Answer:
- Model Selection : Use nonlinear regression (e.g., Hill equation) to fit sigmoidal curves. Assess goodness-of-fit via AIC/BIC .
- Error Analysis : Quantify uncertainty in EC₅₀ values using bootstrap resampling (≥1,000 iterations) .
- Reporting : Follow ARRIVE guidelines for animal studies, including raw data distributions and outlier justification .
Basic: How to ensure ethical compliance when studying this compound’s effects in cellular models?
Answer:
- Institutional Approval : Obtain IRB/IACUC clearance for cell line sourcing and experimental endpoints .
- Data Transparency : Disclose cell passage numbers, culture conditions, and mycoplasma testing in supplementary materials .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for multi-institutional studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
